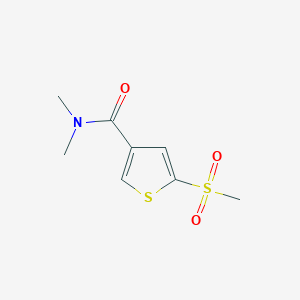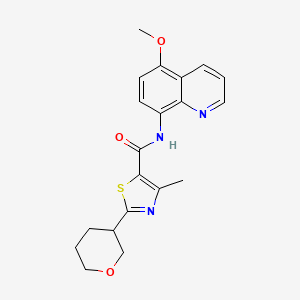![molecular formula C12H13N7OS B7056079 6-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7056079.png)
6-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(6-Methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that features a benzimidazole moiety linked to a triazine ring via a sulfanylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions One common method starts with the preparation of the benzimidazole derivative This can be achieved by reacting o-phenylenediamine with methoxyacetic acid under acidic conditions to form 6-methoxy-1H-benzimidazole
The final step involves the formation of the triazine ring. This can be achieved by reacting the sulfanylmethyl benzimidazole derivative with cyanuric chloride under basic conditions, followed by amination with ammonia to introduce the diamine functionality.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanylmethyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, particularly at the chlorine atoms if cyanuric chloride is used as a precursor.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted triazines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities such as antimicrobial, antiviral, or anticancer properties. These activities are often explored through structure-activity relationship (SAR) studies.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its potential interactions with biological targets make it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of 6-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The benzimidazole moiety is known to bind to various biological targets, while the triazine ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1H-benzimidazole: A simpler structure lacking the triazine ring.
1,3,5-Triazine-2,4-diamine: Lacks the benzimidazole moiety.
6-[(6-Methyl-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
The uniqueness of 6-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine lies in its combination of the benzimidazole and triazine moieties, which can confer unique chemical and biological properties. The presence of the methoxy group can also influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various fields, emphasizing its potential applications and unique properties
Properties
IUPAC Name |
6-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7OS/c1-20-6-2-3-7-8(4-6)16-12(15-7)21-5-9-17-10(13)19-11(14)18-9/h2-4H,5H2,1H3,(H,15,16)(H4,13,14,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCONTIACORCDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC3=NC(=NC(=N3)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Methylpyrazol-3-yl)methyl]-2-methylsulfonylimidazole](/img/structure/B7056021.png)
![tert-butyl N-[4-[2-(1-methylimidazol-2-yl)ethylamino]-4-oxobutyl]carbamate](/img/structure/B7056026.png)

![2,3-dihydro-1H-inden-4-yl-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7056039.png)
![(1-Benzyltriazol-4-yl)-[4-(cyclopentylamino)piperidin-1-yl]methanone](/img/structure/B7056047.png)
![4-N-[3-[2-(trifluoromethyl)phenyl]butan-2-yl]morpholine-2,4-dicarboxamide](/img/structure/B7056051.png)
![(2S,4R)-1-[1-(2-ethylphenyl)-5-oxopyrrolidine-3-carbonyl]-4-fluoropyrrolidine-2-carboxamide](/img/structure/B7056064.png)
![[(2S,4R)-4-fluoro-1-(1H-pyrazole-4-carbonyl)pyrrolidin-2-yl]-morpholin-4-ylmethanone](/img/structure/B7056071.png)
![[(2S,4R)-4-fluoro-1-(2-methyl-1,3-thiazole-5-carbonyl)pyrrolidin-2-yl]-morpholin-4-ylmethanone](/img/structure/B7056075.png)
![1-(oxolan-3-yl)-N-[3-[2-(trifluoromethyl)phenyl]butan-2-yl]methanesulfonamide](/img/structure/B7056076.png)
![4-[(4-Cyclopropylpiperazin-1-yl)methyl]-3-methoxybenzonitrile](/img/structure/B7056102.png)
